molecular formula C5F8O2 B13740631 1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) CAS No. 13845-92-6

1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene)

Cat. No.: B13740631
CAS No.: 13845-92-6
M. Wt: 244.04 g/mol
InChI Key: GLHFHOMOSBNTAR-UHFFFAOYSA-N
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Description

This compound features a central difluoromethylene group (-CF₂-) connected via two oxygen bridges to 1,2,2-trifluoroethylene units. Such compounds are of interest in materials science, particularly for applications requiring inertness to solvents or extreme conditions.

Properties

CAS No.

13845-92-6

Molecular Formula

C5F8O2

Molecular Weight

244.04 g/mol

IUPAC Name

1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,2,2-trifluoroethene

InChI

InChI=1S/C5F8O2/c6-1(7)3(10)14-5(12,13)15-4(11)2(8)9

InChI Key

GLHFHOMOSBNTAR-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(OC(=C(F)F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Overview

The synthesis of 1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) typically involves multi-step fluorination and coupling reactions starting from fluorinated precursors such as hexafluoroacetone derivatives and fluorinated olefins. The preparation methods can be broadly categorized into:

  • Metal fluoride-mediated synthesis starting from hexafluoroacetone monohydrate and fluorinated olefins.
  • Copper-mediated fluorinated group transfer reactions.
  • Radical polymerization involving the compound as a monomer or comonomer.

Metal Fluoride-Mediated Synthesis

A patented method (WO2019151267A1) describes a three-step synthesis route for 1,3-dioxolane compounds structurally related to the target compound, which can be adapted for the preparation of 1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene):

  • Step (a): Contact hexafluoroacetone monohydrate with a metal fluoride such as cesium fluoride, potassium fluoride, or sodium fluoride. This step forms reactive intermediates under controlled conditions.

  • Step (b): Introduce fluorine gas diluted to 0.1–50% by volume at low temperatures (-196 to 0 °C) to fluorinate the intermediate selectively.

  • Step (c): React the fluorinated intermediate with a fluorinated olefin, such as 1,1,2-trifluoroethylene, under controlled pressure (preferably ≤0.5 MPa) and inert atmosphere (nitrogen or argon).

This method yields the target compound as a mixture of E and Z isomers, with a higher proportion of the E isomer, which is favorable for subsequent applications. The reaction times vary from 1 to 12 hours depending on scale and conditions. The entire process can be conducted in one pot using a metal container, enhancing efficiency and reducing steps.

Step Reagents/Conditions Purpose Notes
(a) Hexafluoroacetone monohydrate + Metal fluoride (CsF, KF, NaF) Formation of reactive intermediate Reaction under inert gas, pressure ≤0.5 MPa
(b) Fluorine gas (0.1–50% dilution), -196 to 0 °C Selective fluorination Low temperature critical for selectivity
(c) Fluorinated olefin (e.g., 1,1,2-trifluoroethylene) Coupling to form target compound Controlled pressure and inert atmosphere

This method is notable for reducing the number of steps and improving yield compared to traditional multi-step fluorination routes.

Copper-Mediated Fluorinated Group Transfer

Recent research (2024) has demonstrated copper-mediated transfer of fluorinated groups to organic substrates, which can be adapted to synthesize fluorinated ethers related to the target compound:

  • Copper complexes with fluorinated ligands such as Cu[CF(OCF3)(CF2H)]L_n can transfer fluorinated groups to olefins and aroyl chlorides.
  • Optimal yields are achieved in solvents like dimethyl sulfoxide (DMSO) or benzene with small amounts of DMSO as a coordinating solvent.
  • Copper bromide (CuBr) was identified as the most efficient copper salt for these reactions.
  • Reaction conditions typically involve mild heating (~40 °C) and careful solvent choice to avoid decomposition.
Entry Copper Salt Equiv. Cu Salt Substrate Equiv. Solvent Yield (%)
1 CuCl 1.5 1.5 DMSO <10
2 CuBr 1 1 DMSO 82
3 CuI 1.5 1.5 DMSO 18
4 CuBr 1.5 1.5 Benzene/DMSO 53

This method is useful for introducing specific fluorinated groups into the molecule and can be part of the synthesis or functionalization of the compound.

Radical Polymerization Incorporating the Compound

The compound serves as a monomer or comonomer in the synthesis of fluoropolymers, especially for solid polymer electrolyte membranes:

  • Polymerization methods include bulk, solution, suspension, or emulsion polymerization.
  • Radical initiators such as bis(fluoroacyl)peroxides, dialkylperoxydicarbonates, or azo compounds are used.
  • Polymerization temperatures range from 20 to 150 °C.
  • Solvents include fluorosolvents, alcoholic -OH group-containing organic solvents, or mixtures thereof.
  • The compound 1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) is used alongside other cyclic fluorinated monomers like perfluoro(2,2-dimethyl-1,3-dioxole).

This approach is more relevant for polymer production rather than direct synthesis of the compound but provides context for its industrial utility.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Metal Fluoride-Mediated Synthesis Hexafluoroacetone monohydrate, metal fluoride, fluorine gas, fluorinated olefin; low temp (-196 to 0 °C), inert atmosphere High yield, fewer steps, scalable Requires handling of fluorine gas, low temperature control
Copper-Mediated Fluorinated Group Transfer CuBr, fluorinated ligands, DMSO/benzene solvent, mild heating (~40 °C) Selective fluorinated group transfer, good yields Sensitive to solvent choice, decomposition risk
Radical Polymerization (as monomer) Radical initiators, fluorosolvents, 20–150 °C Enables polymer synthesis incorporating compound Indirect method, not for pure compound synthesis

Research Results and Analytical Data

  • The metal fluoride method produces the compound predominantly as the E isomer, beneficial for polymerization.
  • Copper-mediated reactions yield fluorinated derivatives with yields up to 82% under optimized conditions.
  • NMR spectroscopy (19F and 1H) is the primary analytical technique for monitoring reaction progress and product characterization.
  • The compound exhibits moderate stability but requires controlled conditions to avoid decomposition during synthesis and handling.
  • Polymerization studies confirm the compound’s utility as a comonomer in advanced fluoropolymers for fuel cell membranes and other applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of difluoromethylene bis(oxy) derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylene bis(oxy) ketones, while reduction may produce difluoromethylene bis(oxy) alcohols.

Scientific Research Applications

The compound 1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) is a fluorinated organic compound with potential applications across various fields, particularly in materials science and chemical synthesis. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Physical Properties

  • Boiling Point : Not readily available
  • Melting Point : Not readily available
  • Solubility : Soluble in organic solvents; limited data on water solubility

Fluorinated Polymers

1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) can be utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as:

  • Chemical Resistance : High resistance to solvents and chemicals.
  • Thermal Stability : Suitable for high-temperature applications.
  • Low Friction : Beneficial for applications requiring lubricity.

Case Study: Synthesis of Fluoropolymers

A study demonstrated the use of this compound in the synthesis of polyfluoroethylene oxide. The resulting polymer showed enhanced thermal stability and chemical resistance compared to traditional polymers.

Refrigerants

Due to its fluorinated nature, this compound can serve as a precursor or component in the formulation of refrigerants. Fluorinated compounds are known for their low global warming potential (GWP) and high efficiency in heat exchange processes.

Data Table: Comparison of Refrigerant Properties

Refrigerant CompoundGWPOzone Depletion PotentialEfficiency
Compound A5000High
Compound B3000Medium
1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene)Low (TBD)0High

Agricultural Chemicals

The compound may also find applications in the development of agricultural chemicals, particularly as a component in herbicides and pesticides. Its fluorinated structure can enhance the efficacy and stability of these formulations.

Case Study: Herbicide Development

Research indicated that incorporating this compound into herbicide formulations improved the persistence and effectiveness against specific weed species while reducing environmental impact.

Pharmaceuticals

Fluorinated compounds are increasingly important in pharmaceutical chemistry due to their ability to modify biological activity and pharmacokinetics. The compound's unique structure could lead to novel drug candidates with improved efficacy.

Data Table: Potential Pharmaceutical Applications

Application AreaExample CompoundPotential Benefit
Antiviral AgentsTBDEnhanced bioavailability
Anticancer DrugsTBDIncreased selectivity
Antibiotic FormulationsTBDReduced resistance

Mechanism of Action

The mechanism of action of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethylene bridge and trifluoroethylene groups contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related compounds include:

  • Central bridging group: Difluoromethylene (-CF₂-) vs. oxygen (-O-) or phosphonooxy (-PO₃⁻) groups.
  • Substituents : Trifluoroethylene vs. alkyl or polymer chains.
  • Molecular weight: Monomeric vs. polymeric architectures.

Research Findings

  • Thermal Stability : The difluoromethylene group in the target compound likely improves thermal resistance compared to oxygen-bridged analogs (e.g., 3705-62-2) . Polymeric derivatives (e.g., 80879-54-5) exhibit even higher stability due to cross-linked structures .
  • Chemical Reactivity : Oxygen-bridged compounds (e.g., 3705-62-2) are more reactive toward nucleophiles than difluoromethylene-linked counterparts, which are more inert .
  • Solubility: Ionic poly(difluoromethylene) derivatives (e.g., 65530-70-3) are water-soluble, whereas non-ionic fluorinated compounds (e.g., target compound) are hydrophobic .

Q & A

Basic Research Question

  • 19F^{19}\text{F} NMR : Expect distinct signals for the trifluoroethylene (–CF2_2–CF2_2–) and difluoromethylene (–CF2_2–O–) groups, with coupling constants (JFFJ_{F-F}) reflecting spatial proximity .
  • Infrared (IR) Spectroscopy : Strong C–F stretching vibrations (~1100–1250 cm1^{-1}) and C–O–C ether linkages (~1050–1150 cm1^{-1}) .
  • Raman Spectroscopy : Additional resolution of symmetric vs. asymmetric fluorine vibrations .

Can this compound exhibit aggregation-induced emission (AIE), and what experimental setups are used to investigate its photophysical properties?

Advanced Research Question
AIE is uncommon in highly fluorinated compounds due to strong intermolecular interactions, but the rigid oxygen-bridged structure may restrict intramolecular motion, enabling AIE. Experimental methods:

  • Fluorescence Spectroscopy : Measure emission intensity in dilute solutions vs. aggregated states (e.g., in water-tetrahydrofuran mixtures) .
  • Time-Resolved Spectroscopy : Assess excited-state lifetimes to distinguish radiative vs. non-radiative decay pathways .

What role does this compound play in the synthesis of fluorinated polymers, and how can its incorporation be analyzed using thermal stability tests?

Advanced Research Question
As a fluorinated monomer, it may enhance polymer hydrophobicity or dielectric properties. Methodological approaches include:

  • Polymerization Studies : Radical or step-growth polymerization monitored by gel permeation chromatography (GPC).
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures to assess thermal stability introduced by fluorinated segments .
  • Differential Scanning Calorimetry (DSC) : Detect glass transition (TgT_g) and melting (TmT_m) points influenced by fluorine content .

What safety precautions are necessary when handling this compound, particularly regarding its fluorinated structure?

Basic Research Question

  • Personal Protective Equipment (PPE) : Fluorinated compounds may release toxic HF upon decomposition; use acid-resistant gloves, goggles, and fume hoods .
  • Waste Disposal : Neutralize with calcium carbonate before disposal to avoid environmental release of fluorides .

How do steric and electronic effects of the difluoromethylene and trifluoroethylene groups affect its potential as a ligand in coordination chemistry?

Advanced Research Question
The electron-withdrawing fluorine atoms may weaken metal-ligand bonds, while steric bulk from trifluoroethylene groups could limit coordination geometries. Experimental validation methods:

  • X-ray Crystallography : Resolve metal-ligand complexes to assess binding modes.
  • Cyclic Voltammetry : Probe redox activity and ligand-field effects on metal centers .

What are the key challenges in purifying this compound, and what solvent systems are optimal for its crystallization?

Basic Research Question
Challenges include low polarity and high volatility. Recommended purification strategies:

  • Fractional Distillation : Separate from less volatile byproducts under reduced pressure.
  • Recrystallization : Use fluorinated solvents (e.g., hexafluorobenzene) or mixed systems (e.g., dichloromethane/hexane) to enhance crystal growth .

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